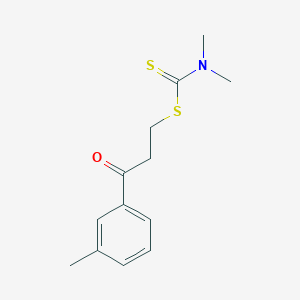
3-(3-Methylphenyl)-3-oxopropyl dimethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylphenyl)-3-oxopropyl dimethylcarbamodithioate is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-3-oxopropyl dimethylcarbamodithioate typically involves multiple steps. One common method starts with the reaction of 3-methylbenzaldehyde with ethylmagnesium bromide to form 1-(3-methylphenyl)-1-propanol. This intermediate is then subjected to further reactions to introduce the dimethylcarbamodithioate group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenyl)-3-oxopropyl dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(3-Methylphenyl)-3-oxopropyl dimethylcarbamodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)-3-oxopropyl dimethylcarbamodithioate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the application and context .
Comparison with Similar Compounds
Similar Compounds
3-Methylmethcathinone: A synthetic cathinone with stimulant properties.
Mephedrone: Another synthetic cathinone with similar chemical structure and effects.
Uniqueness
3-(3-Methylphenyl)-3-oxopropyl dimethylcarbamodithioate is unique due to its specific functional groups and the resulting chemical properties.
Properties
CAS No. |
61998-24-1 |
|---|---|
Molecular Formula |
C13H17NOS2 |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
[3-(3-methylphenyl)-3-oxopropyl] N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C13H17NOS2/c1-10-5-4-6-11(9-10)12(15)7-8-17-13(16)14(2)3/h4-6,9H,7-8H2,1-3H3 |
InChI Key |
RVMAWFFMVBUKJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCSC(=S)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















